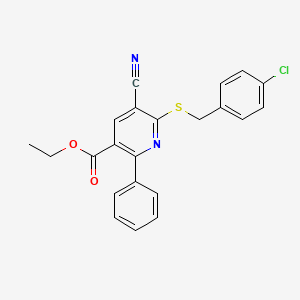

Ethyl 6-((4-chlorobenzyl)sulfanyl)-5-cyano-2-phenylnicotinate

CAS No.: 306980-04-1

Cat. No.: VC6329935

Molecular Formula: C22H17ClN2O2S

Molecular Weight: 408.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 306980-04-1 |

|---|---|

| Molecular Formula | C22H17ClN2O2S |

| Molecular Weight | 408.9 |

| IUPAC Name | ethyl 6-[(4-chlorophenyl)methylsulfanyl]-5-cyano-2-phenylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C22H17ClN2O2S/c1-2-27-22(26)19-12-17(13-24)21(25-20(19)16-6-4-3-5-7-16)28-14-15-8-10-18(23)11-9-15/h3-12H,2,14H2,1H3 |

| Standard InChI Key | RJCFAHYCCYWBIV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(C(=C1)C#N)SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (CHClNOS) integrates a pyridine ring with three distinct substituents:

-

Position 2: A phenyl group, introduced via cross-coupling reactions .

-

Position 5: A cyano (-CN) group, which enhances electrophilicity and participates in cycloadditions .

-

Position 6: A (4-chlorobenzyl)sulfanyl (-S-CH-CH-Cl) moiety, likely installed via nucleophilic substitution or metal-catalyzed thiolation .

The ethyl ester at position 3 contributes to solubility in organic solvents, with a predicted pKa of , indicating weak acidity .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 394.87 g/mol |

| Boiling Point | |

| Density | |

| pKa |

Synthetic Methodologies

Pyridine Core Formation

The nicotinate scaffold is synthesized via cyclization strategies. A β-keto ester intermediate can undergo diazo transfer using p-acetamidobenzenesulfonyl azide (p-ABSA) and triethylamine, forming a diazo compound that facilitates ring closure . For example, diazo transfer to a β-keto ester (e.g., ethyl 3-oxo-3-phenylpropanoate) yields a diazonicotinate precursor, which is subsequently functionalized .

Palladium- and Cobalt-Catalyzed Cross-Coupling

-

Phenyl Group Installation (Position 2): Suzuki-Miyaura coupling between a halogenated nicotinate (e.g., 2-chloronicotinate) and phenylboronic acid using Pd(PPh) or CoCl catalysts . Cobalt catalysis offers advantages in chemoselectivity, particularly with halogenated substrates .

-

(4-Chlorobenzyl)sulfanyl Introduction (Position 6): A two-step process involving:

Scheme 1: Hypothetical Synthesis Route

-

Diazo Transfer:

Ethyl 3-oxo-3-phenylpropanoate + p-ABSA → Ethyl 5-cyano-2-phenylnicotinate . -

Suzuki Coupling:

6-Bromo-5-cyano-2-phenylnicotinate + 4-chlorobenzylboronic acid → 6-(4-chlorobenzyl)nicotinate . -

Thiolation:

6-Bromo intermediate + 4-chlorobenzyl mercaptan → Target compound .

Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

-

Cyano Group: Participates in Strecker synthesis or reduces to amines.

-

Sulfanyl Moiety: Oxidizes to sulfoxides/sulfones or undergoes alkylation.

-

Ethyl Ester: Hydrolyzes to carboxylic acids or transesterifies.

Transition-Metal-Mediated Transformations

The compound’s aryl and sulfur groups enable coordination to Ru, Rh, or Ir complexes, facilitating cyclopropanation or C–H activation . For instance, Rh(III) catalysts can induce ortho-C–H functionalization of the phenyl ring, enabling further derivatization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume